molecular formula C9H10ClNO4S B2911571 3-(2-Chlorobenzenesulfonamido)propanoic acid CAS No. 746655-82-3

3-(2-Chlorobenzenesulfonamido)propanoic acid

Cat. No.: B2911571
CAS No.: 746655-82-3
M. Wt: 263.69
InChI Key: HJRPPGPCPXRMFK-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzenesulfonamido)propanoic acid is a sulfonamide-based organic compound with the molecular formula C 9 H 10 ClNO 4 S and a molecular weight of 263.70 g/mol . Its structure features a 2-chlorobenzenesulfonamide group linked to a propanoic acid chain, a configuration that places it as a potential intermediate or building block in synthetic organic and medicinal chemistry . Researchers may investigate this compound for the development of novel molecules, given that sulfonamide derivatives are known to exhibit a wide range of biological activities. Its specific physicochemical properties make it a candidate for exploration in various biochemical and pharmacological studies. Key Identifiers • CAS Number: 746655-82-3 • Molecular Formula: C 9 H 10 ClNO 4 S • Molecular Weight: 263.70 g/mol • MDL Number: MFCD06351002 This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[(2-chlorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRPPGPCPXRMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents/Modifications Bioactivity Highlights Reference
3-(2-Chlorobenzenesulfonamido)propanoic acid 2-chlorobenzenesulfonamido, propanoic acid Hypothesized antimicrobial/antifungal N/A
3-(2-Nitrobenzenesulfonamido)-2-(1H-indol-3-yl)propanoic acid 2-nitrobenzenesulfonamido, indole moiety Studied for chiral sulfonamide bioactivity
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-dichloro-4-hydroxyphenyl, propanoic acid Selective antimicrobial (E. coli, S. aureus)
3-(2-Oxo-2H-pyran-6-yl)propanoic acid Pyran-2-one ring, propanoic acid Moderate antifungal (A. niger, C. albicans)
3-(Methylthio)propanoic acid methyl ester Methylthio, esterified propanoic acid Aroma compound (pineapple)
Physicochemical Properties
  • Lipophilicity and Solubility: Chlorine and nitro groups enhance lipophilicity, improving membrane penetration but reducing aqueous solubility. For example, the 2-chloro substituent in the target compound likely increases logP compared to the methylthio ester in pineapple volatiles, which is more polar due to the thioether and ester groups .
  • In contrast, marine-derived chlorinated phenylpropanoic acids may exhibit better crystallinity due to hydrogen-bonding hydroxyl groups .

Biological Activity

3-(2-Chlorobenzenesulfonamido)propanoic acid is a sulfonamide derivative with significant biological activity, particularly as a selective inhibitor of the human serotonin receptor 5-HT2A. This compound, with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications in treating psychiatric disorders.

  • IUPAC Name : 3-[(2-chlorophenyl)sulfonylamino]propanoic acid
  • Molecular Formula : C9H10ClNO4S
  • Molecular Weight : 263.7 g/mol

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the 5-HT2A serotonin receptor. This receptor is implicated in various neurological processes, including mood regulation and perception. By blocking this receptor, the compound can influence neurotransmission pathways associated with psychiatric conditions such as depression and anxiety.

Inhibition of Serotonin Receptors

Research indicates that this compound selectively inhibits the 5-HT2A receptor, which is crucial for serotonin signaling in the brain. This selectivity is significant as it differentiates this compound from other sulfonamide derivatives that may not exhibit such targeted action.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotransmission Studies : A study demonstrated that administration of this compound in animal models resulted in altered serotonin levels, suggesting its potential role in modulating mood and behavior.
  • Psychiatric Disorder Models : In rodent models mimicking anxiety and depression, treatment with this compound led to behavioral changes consistent with anxiolytic effects, further supporting its therapeutic potential.
  • Comparative Analysis : When compared to other serotonin receptor inhibitors, this compound showed a higher affinity for the 5-HT2A receptor than for other subtypes like 5-HT1A or 5-HT2C, indicating a unique profile that could be exploited for developing new antidepressants.

Data Table: Comparative Biological Activity

CompoundReceptor TargetAffinity (Ki)Biological Effect
This compound5-HT2ALow nMAnxiolytic and antidepressant-like
Other Sulfonamide DerivativesVariousμM rangeVariable; less selective
Standard SSRIs5-HT TransporterLow nMAntidepressant

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Chlorobenzenesulfonamido)propanoic acid with high purity?

  • Methodology : Synthesis typically involves coupling 2-chlorobenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions (e.g., in aqueous NaHCO₃ or using triethylamine as a base). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove unreacted sulfonyl chloride or amine precursors. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Data :

  • Dissociation constant (pKa) : Experimental pKa for analogous 3-(2-chlorophenyl)propanoic acid is 4.58 at 25°C, suggesting moderate acidity influenced by the electron-withdrawing chloro group .
  • Solubility : Sparingly soluble in water; better solubility in polar aprotic solvents (e.g., DMSO, DMF). Determine experimentally via saturation shake-flask method .
  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Approach :

  • Structural verification : Confirm batch-to-batch consistency using single-crystal X-ray diffraction (as in for a sulfonamide analog) to rule out polymorphic variations affecting bioactivity .
  • Assay optimization : Control variables like solvent (DMSO concentration ≤0.1% in cell-based assays) and pH (buffer to match physiological conditions). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How does the sulfonamido group influence interactions with enzyme targets?

  • Mechanistic Insight : The sulfonamido moiety acts as a hydrogen-bond acceptor/donor, critical for binding to catalytic residues in enzymes (e.g., carbonic anhydrase). Use molecular docking (AutoDock Vina) paired with mutagenesis studies to map interaction sites. Compare with analogs lacking the chloro substituent to isolate electronic effects .

Q. What analytical techniques are optimal for detecting metabolic byproducts of this compound in biological systems?

  • Protocol :

  • LC-MS/MS : Employ reverse-phase chromatography (C18 column) with ESI-negative mode for high sensitivity. Use MRM transitions based on predicted fragmentation patterns (e.g., m/z 274 → 156 for the parent ion) .
  • Stable isotope tracing : Synthesize a ¹³C-labeled analog to track metabolic pathways in vitro .

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